N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide
Description
N-(4-Methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic small molecule characterized by a purine core modified with a sulfanyl group at the 6-position and an acetamide side chain linked to a 4-methoxybenzyl group. The purine scaffold is a heterocyclic aromatic system commonly found in nucleic acids and bioactive compounds, making this molecule a candidate for modulating biological targets such as kinases or receptors.
Properties
Molecular Formula |
C15H15N5O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-22-11-4-2-10(3-5-11)6-16-12(21)7-23-15-13-14(18-8-17-13)19-9-20-15/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,17,18,19,20) |
InChI Key |
XLJQMEUZSPZIKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxybenzylamine with 6-chloropurine to form the intermediate 4-methoxybenzyl-6-chloropurine. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(9H-PURIN-6-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Key Differences :
- Bioactivity : Compound 5l exhibits potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 µM) due to its 4-chlorophenyl and piperazine-methoxybenzyl groups, which enhance VEGFR2 inhibition (~5.72% at 20 µM) . The purine-based target molecule may lack this activity profile unless optimized for kinase targeting.
Purine-Based Derivatives
Substituent Variations on Purine
Purine with Cyclohexylbenzyl Moieties
describes a purine derivative with a cyclohexylbenzyl group. The bulky cyclohexyl substituent may hinder binding to planar active sites, unlike the target’s linear methoxybenzyl chain, which offers flexibility .
Benzothiazole Derivatives ()
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace purine with benzothiazole. The trifluoromethyl group enhances metabolic stability, while the benzothiazole core’s rigidity may restrict conformational adaptability compared to purine .
Critical Analysis of Substituent Effects
- Methoxybenzyl vs. Fluorobenzyl: In imidazothiazole analogs (e.g., 5m in ), fluorobenzyl groups slightly reduce molecular weight (527.20 g/mol vs.
- Sulfanyl vs. Chloro/Hydroxy : The sulfanyl group in the target molecule provides a nucleophilic site for covalent binding or metal coordination, absent in chloro- or hydroxy-substituted purines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
